(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene
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Overview
Description
(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene is an organic compound characterized by its unique diazene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazene formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-Bis[5-(methyl)nonan-5-yl]diazene
- (E)-Bis[5-(ethyl)nonan-5-yl]diazene
- (E)-Bis[5-(butyl)nonan-5-yl]diazene
Uniqueness
(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
53867-49-5 |
---|---|
Molecular Formula |
C24H50N2 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
bis(5-propan-2-ylnonan-5-yl)diazene |
InChI |
InChI=1S/C24H50N2/c1-9-13-17-23(21(5)6,18-14-10-2)25-26-24(22(7)8,19-15-11-3)20-16-12-4/h21-22H,9-20H2,1-8H3 |
InChI Key |
MVRIRROLFPGDRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(C)C)N=NC(CCCC)(CCCC)C(C)C |
Origin of Product |
United States |
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